molecular formula C12H33N2O4P B14672638 N,N-diethylethanamine;phosphoric acid CAS No. 41109-49-3

N,N-diethylethanamine;phosphoric acid

Katalognummer: B14672638
CAS-Nummer: 41109-49-3
Molekulargewicht: 300.38 g/mol
InChI-Schlüssel: DXZHTHGGEKOSBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;phosphoric acid, also known as triethylamine phosphate, is a chemical compound formed by the combination of N,N-diethylethanamine and phosphoric acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of N,N-diethylethanamine;phosphoric acid typically involves the reaction of N,N-diethylethanamine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{N,N-diethylethanamine} + \text{Phosphoric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reactants. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylethanamine;phosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products.

Wissenschaftliche Forschungsanwendungen

N,N-diethylethanamine;phosphoric acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to investigate its effects on different biological systems.

    Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-diethylethanamine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and product formation. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N,N-diethylethanamine;phosphoric acid include:

  • Dimethylamine phosphate
  • Diethylamine phosphate
  • Triethylamine phosphate

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its compatibility with different reagents and conditions set it apart from other similar compounds.

Eigenschaften

CAS-Nummer

41109-49-3

Molekularformel

C12H33N2O4P

Molekulargewicht

300.38 g/mol

IUPAC-Name

N,N-diethylethanamine;phosphoric acid

InChI

InChI=1S/2C6H15N.H3O4P/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H3,1,2,3,4)

InChI-Schlüssel

DXZHTHGGEKOSBO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.CCN(CC)CC.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.